2-Chloro-2,2-difluoroethanesulfonyl fluoride

説明

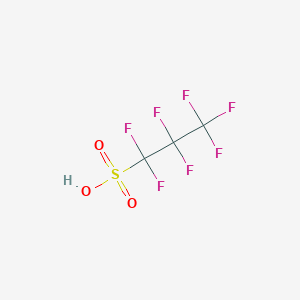

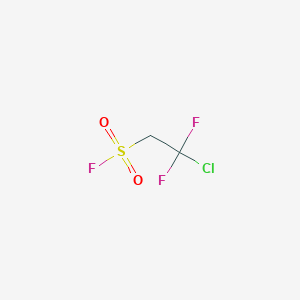

2-Chloro-2,2-difluoroethanesulfonyl fluoride, also known as Suramin, is a synthetic compound. It has the molecular formula C2H2ClF3O2S . The average mass of this compound is 182.549 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 2 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule is not specified in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As a synthetic compound, it is likely involved in various chemical reactions during its synthesis.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 182.55 g/mol.科学的研究の応用

Radical Fluorosulfonylation

Sulfonyl fluorides, including derivatives of 2-Chloro-2,2-difluoroethanesulfonyl fluoride, are crucial in radical fluorosulfonylation processes. These compounds have been used in the radical fluorosulfonylation of alkenes and alkynes. The innovation of sulfuryl chlorofluoride (FSO2Cl) as an effective fluorosulfonyl radical precursor has broadened the scope of applications in chemical synthesis (Nie & Liao, 2021).

Sulfonyl Fluoride Hubs

The creation of new classes of sulfonyl fluoride hubs, like β-chloro alkenylsulfonyl fluorides (BCASF), is another significant application. These hubs are synthesized through radical chloro-fluorosulfonyl difunctionalization of alkynes. BCASF molecules demonstrate versatile reactivities, enabling the synthesis of a wide range of sulfonyl fluorides (Nie et al., 2021).

Difluoromethylation and Trifluoromethylation Reagents

Tetrafluoroethane β-sultone, a derivative, leads to a variety of fluorosulfonyldifluoroacetic acid derivatives. These reagents are essential in difluoromethylation and trifluoromethylation, pivotal in drug design and synthesis of novel materials (Zhang et al., 2014).

Electrochemical Fluorination

This compound's derivatives have been studied for electrochemical fluorination. This process, especially in anhydrous hydrogen fluoride, produces precursors for various fluorinated compounds, enhancing the field of electrochemistry (Klink et al., 1986).

Sulfonyl Fluoride Synthesis

The synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride is another application. This approach is environmentally benign and offers a broad substrate scope (Laudadio et al., 2019).

Polysulfates and Polysulfonates Synthesis

Bifluoride salts have been utilized as catalysts in the sulfur(VI) fluoride exchange reaction for synthesizing polysulfates and polysulfonates. These compounds have potential applications in engineering polymers due to their exceptional mechanical properties (Gao et al., 2017).

Groundwater Remediation

In groundwater remediation, derivatives of this compound are used for the oxidation of pollutants like PFOA and PFOS. This approach is promising for in-situ remediation of contaminated groundwater (Park et al., 2016).

Safety and Hazards

2-Chloro-2,2-difluoroethanesulfonyl fluoride can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn .

特性

IUPAC Name |

2-chloro-2,2-difluoroethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNGUVWVXHFGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

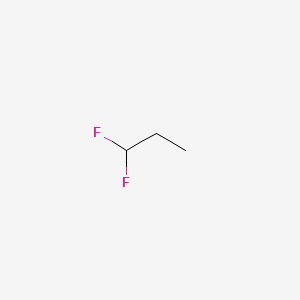

C(C(F)(F)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

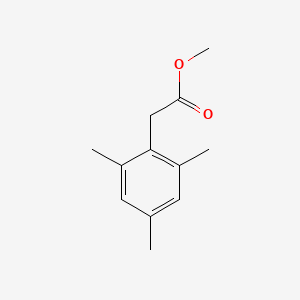

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)